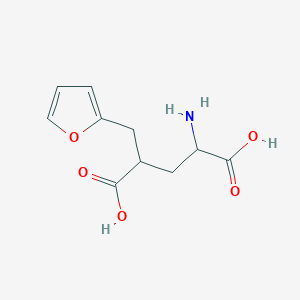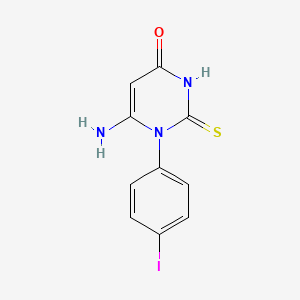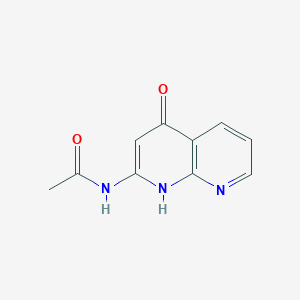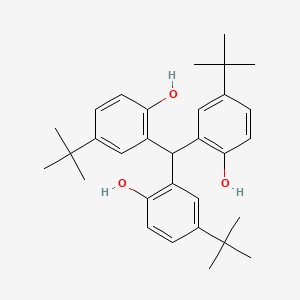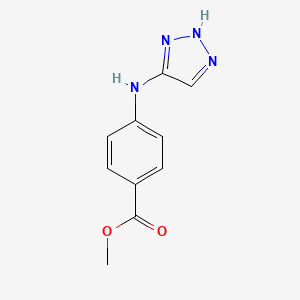
methyl 4-(2H-triazol-4-ylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2H-triazol-4-ylamino)benzoate is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2H-triazol-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with triazole derivatives under specific conditions. One common method includes the use of methylating agents to introduce the methyl ester group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2H-triazol-4-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and benzoate moiety can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-(2H-triazol-4-ylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antifungal agent due to the bioactivity of the triazole ring.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of methyl 4-(2H-triazol-4-ylamino)benzoate involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction disrupts essential biochemical pathways, leading to antimicrobial or antifungal effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(1H-triazol-1-ylamino)benzoate
- Methyl 4-(3H-triazol-3-ylamino)benzoate
- Ethyl 4-(2H-triazol-4-ylamino)benzoate
Uniqueness
Methyl 4-(2H-triazol-4-ylamino)benzoate is unique due to the specific positioning of the triazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable candidate for targeted applications in medicinal and industrial chemistry.
Propiedades
Número CAS |
76109-78-9 |
|---|---|
Fórmula molecular |
C10H10N4O2 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
methyl 4-(2H-triazol-4-ylamino)benzoate |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)7-2-4-8(5-3-7)12-9-6-11-14-13-9/h2-6H,1H3,(H2,11,12,13,14) |
Clave InChI |
BSSSIWCHRKWLEC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


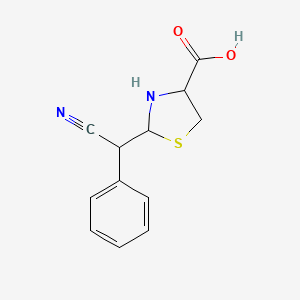
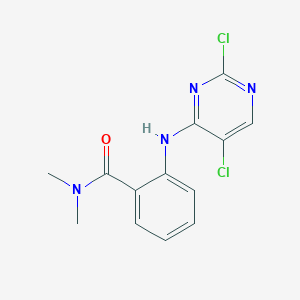
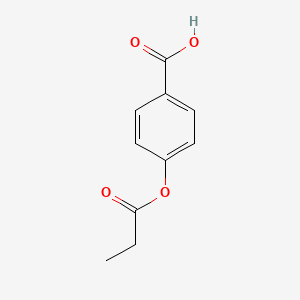
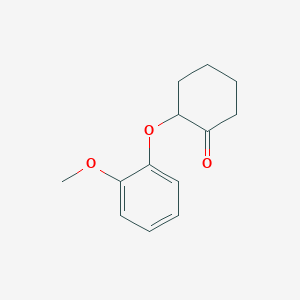

![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)
![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)
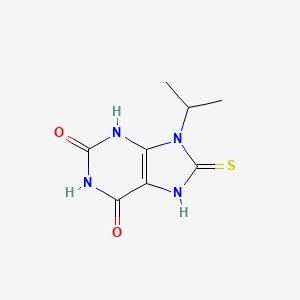
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
